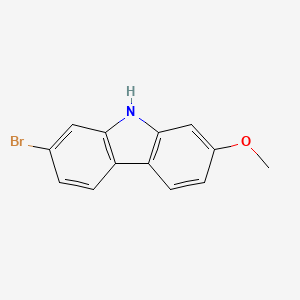

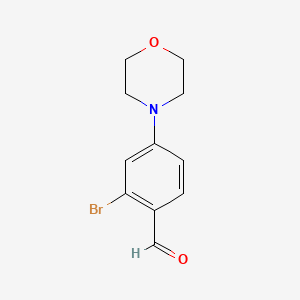

2-溴-4-吗啉-4-基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-4-morpholin-4-ylbenzaldehyde is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that involve bromobenzaldehydes and morpholine derivatives. These studies provide insights into the chemical behavior and synthetic applications of brominated benzaldehydes and morpholine-containing compounds, which can be extrapolated to understand the properties and potential reactions of 2-Bromo-4-morpholin-4-ylbenzaldehyde .

Synthesis Analysis

The synthesis of compounds related to 2-Bromo-4-morpholin-4-ylbenzaldehyde often involves palladium-catalyzed reactions. For instance, 2-bromobenzaldehyde has been used in carbonylative cyclization with primary amines under carbon monoxide pressure to yield isoindolin-1-ones . Similarly, 2-bromoanilines have been carbonylated with 2-formylbenzoic acid to synthesize functionalized isoindolinones . These methods suggest that palladium-catalyzed reactions could be a viable pathway for synthesizing 2-Bromo-4-morpholin-4-ylbenzaldehyde by introducing a morpholine moiety into the reaction scheme.

Molecular Structure Analysis

The molecular structure of related compounds shows that the morpholine ring often adopts a chair conformation, as seen in the synthesis of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol . This information can be used to predict the conformational preferences of the morpholine ring in 2-Bromo-4-morpholin-4-ylbenzaldehyde, which is likely to influence its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The chemical reactions involving bromobenzaldehydes and morpholine derivatives are diverse. For example, a metal-free tandem dehydrogenative α-arylation reaction of propargylic alcohols with 2-alkynylbenzaldoximes has been developed to synthesize α-(4-bromo-isoquinolin-1-yl)-propenones . Additionally, the reaction of in situ generated, lithiated α-morpholinobenzyl alkoxides with nitrobenzene has been used to convert bromobenzaldehydes to hydroxybenzaldehydes . These reactions demonstrate the potential for 2-Bromo-4-morpholin-4-ylbenzaldehyde to participate in various organic transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Bromo-4-morpholin-4-ylbenzaldehyde are not directly reported, the properties of similar compounds can provide some insights. For instance, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride from a related brominated compound suggests that 2-Bromo-4-morpholin-4-ylbenzaldehyde may also be amenable to cyclization reactions and could exhibit properties typical of brominated aromatic aldehydes and morpholine derivatives, such as moderate polarity and reactivity towards nucleophiles .

科学研究应用

合成和化学反应

- 该化合物已用于合成各种化学结构。例如,它参与了 1-[(4-溴苯基)(吗啉-4-基)甲基]萘-2-醇的一锅合成,展示了其在化学反应中的多功能性 (Zhao, 2012)。

- 它已在与吗啉的反应中进行了研究,在不同条件下,突出了其反应性和形成不同化学结构的潜力 (Sivasubramaniam & Tay, 1970)。

光物理和生物分子结合特性

- 涉及该化合物衍生物的研究表明与 ct-DNA 有显着的相互作用,表明在生物分子结合和光物理应用中具有潜力 (Bonacorso 等,2018)。

催化和合成

- 它已用于吗啉衍生物的合成,促进了新化学实体的开发并展示了其在催化过程中的作用 (D’hooghe 等,2006)。

晶体结构分析

- 该化合物的衍生物已经对其晶体结构进行了分析,提供了对其分子构象和相互作用的见解 (Khrustalev 等,1998)。

杀生物和生物活性

- 一些衍生物显示出抗菌活性,使其成为杀生物应用的潜在候选者 (Nimavat 等,2004)。

- 在生物活性的背景下,该化合物的衍生物已对其细胞毒性、遗传毒性和抗蛋白酶作用进行了评估 (Jantová 等,2001)。

属性

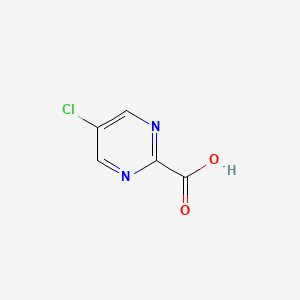

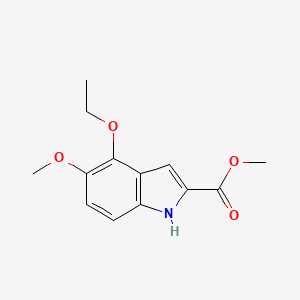

IUPAC Name |

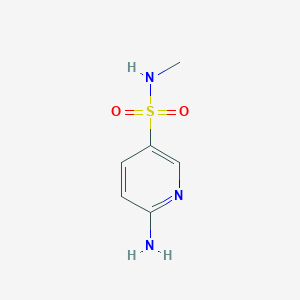

2-bromo-4-morpholin-4-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-11-7-10(2-1-9(11)8-14)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLUXWMBHPQEKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428096 |

Source

|

| Record name | 2-bromo-4-morpholin-4-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-morpholin-4-ylbenzaldehyde | |

CAS RN |

883522-52-9 |

Source

|

| Record name | 2-bromo-4-morpholin-4-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

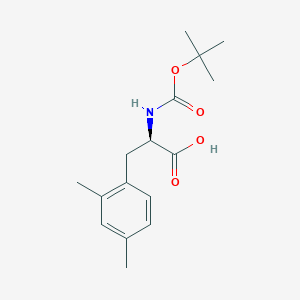

![(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid](/img/structure/B1278086.png)